N,N-Dimethyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride N,N-Dimethyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1361111-37-6
VCID: VC2714719
InChI: InChI=1S/C15H24N4O.2ClH/c1-11-9-13(6-7-14(20)19(2)3)18-15(17-11)12-5-4-8-16-10-12;;/h9,12,16H,4-8,10H2,1-3H3;2*1H
SMILES: CC1=CC(=NC(=N1)C2CCCNC2)CCC(=O)N(C)C.Cl.Cl
Molecular Formula: C15H26Cl2N4O
Molecular Weight: 349.3 g/mol

N,N-Dimethyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride

CAS No.: 1361111-37-6

Cat. No.: VC2714719

Molecular Formula: C15H26Cl2N4O

Molecular Weight: 349.3 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride - 1361111-37-6

Specification

CAS No. 1361111-37-6
Molecular Formula C15H26Cl2N4O
Molecular Weight 349.3 g/mol
IUPAC Name N,N-dimethyl-3-(6-methyl-2-piperidin-3-ylpyrimidin-4-yl)propanamide;dihydrochloride
Standard InChI InChI=1S/C15H24N4O.2ClH/c1-11-9-13(6-7-14(20)19(2)3)18-15(17-11)12-5-4-8-16-10-12;;/h9,12,16H,4-8,10H2,1-3H3;2*1H
Standard InChI Key LYSPKQSQTPGADD-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)C2CCCNC2)CCC(=O)N(C)C.Cl.Cl
Canonical SMILES CC1=CC(=NC(=N1)C2CCCNC2)CCC(=O)N(C)C.Cl.Cl

Introduction

Chemical Structure and Properties

N,N-Dimethyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride is characterized by its distinct molecular structure combining several functional groups. The compound features a pyrimidine core with methyl substitution at position 6, a piperidine ring at position 2, and a dimethylpropionamide side chain at position 4. The dihydrochloride salt form enhances its solubility in aqueous systems, which is beneficial for various research applications .

The key chemical identifiers and properties of this compound are summarized in Table 1.

Table 1: Chemical Identifiers and Properties of N,N-Dimethyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride

PropertyValueSource
CAS Registry Number1361111-37-6
Molecular FormulaC15H26Cl2N4O
Molecular Weight349.30 g/mol
SMILES NotationCc1cc(nc(n1)C2CCCNC2)CCC(=O)N(C)C.Cl.Cl
InChIInChI=1S/C15H24N4O.2ClH/c1-11-9-13(6-7-14(20)19(2)3)18-15(17-11)12-5-4-8-16-10-12;;/h9,12,16H,4-8,10H2,1-3H3;2*1H
InChIKeyIJYFURPOEZEEOW-UHFFFAOYSA-N

The structure consists of a central pyrimidine ring with several key substituents that contribute to its chemical behavior and potential biological activity. The dimethylpropionamide moiety contributes to the compound's lipophilicity, while the piperidine ring system provides a basic nitrogen that can participate in hydrogen bonding interactions . The dihydrochloride salt formation neutralizes the basic nitrogen atoms in the structure, enhancing water solubility and potentially improving bioavailability in research applications.

Physical Properties

Understanding the physical properties of N,N-Dimethyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride is crucial for its proper handling, storage, and application in research settings. The compound exists as a solid at room temperature with specific properties that influence its stability and usability in laboratory environments .

Table 2: Physical Properties of N,N-Dimethyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride

PropertyValueSource
Physical StateSolid
Flash Point146.8 ± 14.3 °C
Melting PointNot available
Boiling PointNot available
SolubilityWater-soluble (salt form)
AppearanceNot specified

The flash point of 146.8 ± 14.3 °C indicates that the compound has relatively low volatility and presents minimal fire hazard under normal laboratory conditions . As a dihydrochloride salt, the compound is expected to exhibit good water solubility, which is advantageous for preparing stock solutions for biological assays and other research applications. The salt form typically increases stability compared to the free base form, particularly in the presence of moisture and oxygen.

Synthesis and Related Compounds

Compound NameCAS NumberKey Structural DifferenceSource
N,N-Dimethyl-3-(6-methyl-2-(piperidin-4-yl)pyrimidin-4-yl)propanamide1316222-84-0Piperidine attachment at position 4 instead of position 3
N-Methyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride1361113-31-6Single methyl on amide (vs. dimethyl)
N-Methyl-3-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-propionamide dihydrochloride1361111-98-9Different methyl position on pyrimidine ring

The structural similarities between these compounds suggest they may share common synthetic intermediates or pathways. The position of the piperidine attachment (3-position versus 4-position) and the substitution pattern on the amide nitrogen represent key structural variations that may influence biological activity and physical properties .

ParameterRecommendationSource
Short-term Storage (6-12 weeks)-4°C
Long-term Storage (1-2 years)-20°C
Transportation Conditions0°C
Container TypeAirtight, moisture-resistant
Light SensitivityProtect from light (recommended)
Safety PrecautionsWear protective glasses, clothing, masks, and gloves; avoid skin contact

These storage recommendations are designed to minimize degradation through hydrolysis, oxidation, or other chemical processes that could compromise the compound's purity and potency. When handling this compound, standard laboratory safety practices should be followed, including the use of appropriate personal protective equipment to prevent skin contact and inhalation .

ParameterDetailsSource
Typical Package Size250 mg
Approximate Price$415.00 for 250 mg
Standard Purity>95%
Intended UseScientific research only, not for human use or consumption
Quality ControlHPLC, NMR recommended for verification

When purchasing this compound for research purposes, it is advisable to obtain a certificate of analysis from the supplier to verify its identity and purity. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy can be employed to confirm the compound's identity and purity before use in critical research applications.

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